N-(3-Tert-butyl-1,2,4-thiadiazol-5-yl)-2-chloropropanamide
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Overview
Description
N-(3-Tert-butyl-1,2,4-thiadiazol-5-yl)-2-chloropropanamide is a chemical compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a tert-butyl group, a chloropropanamide moiety, and a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Tert-butyl-1,2,4-thiadiazol-5-yl)-2-chloropropanamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Introduction of the Tert-butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides.
Formation of the Chloropropanamide Moiety: The chloropropanamide moiety can be synthesized by reacting 2-chloropropanoyl chloride with an amine derivative of the thiadiazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as recrystallization, chromatography, or distillation to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-Tert-butyl-1,2,4-thiadiazol-5-yl)-2-chloropropanamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the chloropropanamide moiety can be substituted by nucleophiles such as amines, thiols, or alcohols.
Oxidation and Reduction Reactions: The thiadiazole ring can participate in oxidation and reduction reactions, altering its electronic properties.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Acids and Bases: For hydrolysis reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation and Reduction Products: Altered thiadiazole derivatives with different electronic properties.
Hydrolysis Products: Carboxylic acids and amines.
Scientific Research Applications
N-(3-Tert-butyl-1,2,4-thiadiazol-5-yl)-2-chloropropanamide has several scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Potential use in studying biological pathways and interactions due to its unique chemical structure.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial, antifungal, and anticancer activities.
Industry: Used in the development of new materials, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(3-Tert-butyl-1,2,4-thiadiazol-5-yl)-2-chloropropanamide involves its interaction with specific molecular targets and pathways. The thiadiazole ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The chloropropanamide moiety may also contribute to its biological activity by interacting with cellular components.
Comparison with Similar Compounds
Similar Compounds
- N-{2-[(3-tert-butyl-1,2,4-thiadiazol-5-yl)amino]ethyl}cyclopropanecarboxamide
- N-{2-[(3-tert-butyl-1,2,4-thiadiazol-5-yl)amino]ethyl}-N-methylcyclopentanamine
- 3-{2-[(3-tert-butyl-1,2,4-thiadiazol-5-yl)amino]ethyl}benzoic acid
Uniqueness
N-(3-Tert-butyl-1,2,4-thiadiazol-5-yl)-2-chloropropanamide is unique due to the presence of the chloropropanamide moiety, which imparts distinct chemical reactivity and potential biological activity compared to other similar compounds
Properties
IUPAC Name |
N-(3-tert-butyl-1,2,4-thiadiazol-5-yl)-2-chloropropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14ClN3OS/c1-5(10)6(14)11-8-12-7(13-15-8)9(2,3)4/h5H,1-4H3,(H,11,12,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAPYPDWGRVGUJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NC(=NS1)C(C)(C)C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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